N-(4-acetamidophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, also referred to as KU0171032 in the referenced study, is a novel compound identified through high-throughput screening for its potential anticancer properties []. While its specific classification is not explicitly provided in the abstract, its role in scientific research primarily revolves around its activity against osteosarcoma cells.
While the precise mechanism of action remains to be fully elucidated, research suggests that KU0171032 (N-(4-acetamidophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide) induces apoptosis (programmed cell death) in osteosarcoma cells []. This effect is particularly pronounced in cells with mutations or deletions in the p53 tumor suppressor gene, indicating a potential synthetic lethality interaction []. This means that the compound selectively targets cancer cells with compromised p53 function, leaving normal cells with functional p53 largely unaffected. The study observed increased DNA damage and caspase-3 cleavage in osteosarcoma cells treated with KU0171032, suggesting its involvement in these cellular processes leading to apoptosis [].
The primary application of N-(4-acetamidophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, as identified in the research, is its potential as a novel therapeutic agent for osteosarcoma []. Its selective toxicity towards p53-deficient cells makes it a promising candidate for developing targeted cancer therapies with potentially fewer side effects on healthy tissues.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7